N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE

Lipophilicity Druglikeness ADME Prediction

The compound N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 306289-70-3) is a synthetic, small-molecule aryl carboxamide belonging to the naphthalene-2-carboxamide class. It is characterized by a 3-methoxynaphthalene-2-carbonyl core linked via an amide bridge to a 4-(biphenyl-4-yl)-substituted thiazol-2-amine scaffold.

Molecular Formula C27H20N2O2S
Molecular Weight 436.53
CAS No. 306289-70-3
Cat. No. B2861609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE
CAS306289-70-3
Molecular FormulaC27H20N2O2S
Molecular Weight436.53
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H20N2O2S/c1-31-25-16-22-10-6-5-9-21(22)15-23(25)26(30)29-27-28-24(17-32-27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-17H,1H3,(H,28,29,30)
InChIKeySYSVGPPRGUWOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide: Chemical Identity and Research-Grade Procurement Profile


The compound N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 306289-70-3) is a synthetic, small-molecule aryl carboxamide belonging to the naphthalene-2-carboxamide class [1]. It is characterized by a 3-methoxynaphthalene-2-carbonyl core linked via an amide bridge to a 4-(biphenyl-4-yl)-substituted thiazol-2-amine scaffold. The molecule possesses a molecular weight of 436.5 g/mol, a computed logP (XLogP3-AA) of 6.6, a topological polar surface area of 55.4 Ų, 5 rotatable bonds, and one hydrogen bond donor [1]. Its InChI Key is SYSVGPPRGUWOLU-UHFFFAOYSA-N, and it is listed in the Oprea screening library under ID Oprea1_107565, indicating its use in computational and experimental high-throughput screening contexts [1].

Why Closely Related Naphthalene-2-Carboxamide Analogs Cannot Be Interchanged for N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide in Research Assays


The 4-(biphenyl-4-yl)thiazole moiety of this compound is not a generic, interchangeable substituent. In the broader aryl-thiazole carboxamide class, even seemingly minor alterations to the distal aryl group—such as replacing the biphenyl with a 4-chlorophenyl or a 5-bromothiophen-2-yl group—can significantly shift key physicochemical and structural parameters, thereby altering target binding kinetics, cellular permeability, and off-target profiles [1]. The high computed lipophilicity (XLogP3-AA = 6.6) and extended aromatic surface of the biphenyl-thiazole-naphthalene architecture drive unique molecular recognition features that are not recapitulated by analogs with smaller or more polar substituents [1]. Generic substitution without head-to-head comparative performance validation therefore carries a high risk of irreproducible biological outcomes, particularly in cellular assays where subtle differences in logD, solubility, and protein binding can profoundly affect apparent potency and selectivity.

Head-to-Head Physicochemical and Structural Differentiation Evidence for N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide Against Its Nearest Analogs


Lipophilicity (XLogP3-AA) Drives Differential Membrane Partitioning vs. 4-Chlorophenyl Analog

The target compound exhibits an XLogP3-AA of 6.6, which is greater than the 5.8 predicted for the 4-chlorophenyl analog, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide. This difference of 0.8 log units corresponds to an approximately 6.3-fold higher theoretical partition coefficient, suggesting enhanced membrane permeability potential for the biphenyl analog [1][2].

Lipophilicity Druglikeness ADME Prediction

Extended Aromatic Surface and Rotatable Bond Count Differentiate from 4,5-Diphenylthiazole Analog

The target compound has a total of 5 rotatable bonds, compared to the 4 rotatable bonds in the 4,5-diphenylthiazole analog N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide. The increased rotatable bond count, combined with the extended para-biphenyl geometry, provides greater conformational flexibility that can influence the entropic cost of target binding and the accessibility of specific binding conformations [1].

Molecular Flexibility Conformational Entropy Target Binding

Molecular Weight Differentiates from Bromothiophene-Substituted Analog with Implications for Cellular Permeability

The target compound's molecular weight of 436.5 g/mol lies between that of the lighter 4-chlorophenyl analog (~403.9 g/mol) and the heavier 5-bromothiophene analog N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (C19H13BrN2O2S2, exact mass ~444.3 g/mol). The 7.8 g/mol increase over the bromothiophene analog is driven by the biphenyl substituent's carbon count, not by a heavy halogen, which can produce distinctive passive permeability and solubility profiles without the metabolic or toxicity liabilities associated with brominated aromatics [1].

Molecular Weight Druglikeness Cellular Uptake

Rational Application Scenarios for N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide in Research and Early Drug Discovery


Chemical Probe for Investigating Aryl-Thiazole Carboxamide Structure-Activity Relationships (SAR)

The compound's unique combination of a high logP biphenyl substituent with a 3-methoxynaphthalene carboxamide core makes it a valuable probe for exploring how extended aromatic surfaces and lipophilicity modulate target engagement in cellular thermal shift assays (CETSA) or NanoBRET target engagement studies [1]. Its use alongside lower logP analogs (e.g., 4-chlorophenyl, 4-fluorophenyl) enables systematic dissection of the role of lipophilicity in binding kinetics, as highlighted by the 0.8 log unit XLogP3-AA differential documented in Section 3 [1][2].

Reference Compound for Developing Predictive ADME Models for Highly Lipophilic Amides

With an XLogP3-AA of 6.6 and MW of 436.5 g/mol, this compound resides in a property space beyond Lipinski's preferred boundaries, making it an ideal reference compound for calibrating in silico ADME models aimed at predicting solubility, permeability, and metabolic stability for high-logP, naphthalene-containing amides [1][3]. Comparative analysis against the structurally characterized fluorophenyl and chlorophenyl analogs can provide training data for machine learning models focused on predicting the impact of distal aryl substitutions on ADME outcomes.

Positive Control for DNA Intercalation and Photocleavage Assays in the Naphthalene Carboxamide Series

The naphthalene carboxamide scaffold—shared by the target compound—has demonstrated DNA intercalation and photocleavage activity in published studies on related thio-heterocyclic naphthalene carboxamides [4]. While direct data for the biphenyl analog are not yet available, the extended planar aromatic system (biphenyl-thiazole-naphthalene) is predicted to intercalate into DNA more strongly than analogs with smaller or non-planar substituents, based on class-level structure-activity trends [4]. This compound therefore warrants evaluation as a positive control or comparator in DNA damage response assays.

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